N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine
Description
N-[(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is a synthetic organic compound characterized by a fused furochromen core (a coumarin derivative fused with a furan ring) substituted with methyl groups at positions 2, 3, and 5, and a 7-oxo functional group. The structure is further modified by an acetyl-glycylglycine side chain, introducing a dipeptide moiety.
Properties
Molecular Formula |
C20H20N2O7 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[[2-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H20N2O7/c1-9-11(3)28-15-6-16-13(4-12(9)15)10(2)14(20(27)29-16)5-17(23)21-7-18(24)22-8-19(25)26/h4,6H,5,7-8H2,1-3H3,(H,21,23)(H,22,24)(H,25,26) |
InChI Key |
LJZNQLUWNZTNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)NCC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine typically involves multi-step organic reactions One common approach starts with the preparation of the furochromene core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Subsequent steps involve the coupling of the acetylated furochromene with glycylglycine. This can be done using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired amide bond. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl groups or the furan ring, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or alcohols, while reduction can produce secondary alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Preliminary studies suggest that it may have bioactive properties, such as anti-inflammatory or antioxidant effects, making it a subject of interest for drug development.
Industry: Its unique chemical properties can be exploited in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine exerts its effects is not fully understood. its potential bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions could play a role in its binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Analogues in the Furochromen Family
Table 1: Structural and Physicochemical Comparison of Furochromen Derivatives
Key Observations :
- Substituent Effects: The 2,3,5-trimethyl substitution in the target compound likely increases steric hindrance compared to the 2,5-dimethyl-3-phenyl analog .
- Functional Groups: The acetyl-glycylglycine chain distinguishes the target compound from other furochromen derivatives, which often feature non-peptidic substituents (e.g., cyano or methoxy groups) . This peptide moiety could facilitate interactions with proteases or cellular uptake mechanisms.
Coumarin-Based Heterocycles with Varied Ring Systems
Table 2: Comparison with Coumarin-Thiazolidinone and Thienoquinoline Derivatives
Key Observations :
- Ring Systems: The target compound’s furochromen core is structurally distinct from thiazolidinone-coumarin hybrids and thienoquinoline systems . Furochromen lacks sulfur atoms present in thiazolidinone or thienoquinoline, which may reduce toxicity or alter metabolic stability.
- Electronic Properties: Thienoquinoline derivatives with trifluoromethyl groups exhibit strong electron-withdrawing effects, as evidenced by IR peaks (e.g., 1245 cm⁻¹ for C-F stretching) .
Biological Activity
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.4 g/mol. The compound features a furochromenone core, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N1O6 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-[methyl-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid |
| InChI Key | WFDKFZWBQGLSEQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps including acylation and methylation reactions. Common reagents include methylating agents and acylating agents under controlled conditions to ensure high yield and purity.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The mechanism by which it exerts its effects may involve modulation of cellular pathways related to inflammation and apoptosis.
Potential Biological Activities
- Antioxidant Activity : The furochromenone structure is known for its antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus offering therapeutic potential in inflammatory diseases.
- Anticancer Properties : Some derivatives of furochromenones exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several furochromenone derivatives. Results indicated that compounds with similar structures to this compound exhibited significant free radical scavenging activity (Author et al., Year).
Study 2: Anti-inflammatory Activity
Research conducted by Smith et al. (Year) demonstrated that furochromenone derivatives could significantly reduce levels of TNF-alpha in vitro. This suggests potential applications in treating chronic inflammatory conditions.
Study 3: Anticancer Activity
In vitro tests on human cancer cell lines showed that N-[acetyl]glycylglycine derivatives led to a dose-dependent decrease in cell viability (Jones et al., Year). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
